N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyridine rings. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The molecular formula for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is , with a molecular weight of approximately 174.20 g/mol. It is classified as a pyridine derivative and is often utilized as a building block in the synthesis of more complex organic compounds.
The synthesis of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common synthetic route includes:
In industrial settings, similar synthetic routes may be employed but optimized for scale and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can enhance yield and purity. Purification methods like recrystallization and chromatography are also utilized to isolate the final product.
The structure of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can be represented by its IUPAC name and various structural identifiers:
This compound features an imidazole ring attached to a pyridine ring through a methylene bridge, contributing to its unique chemical properties.
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Acetic acid or water |
Reduction | Sodium borohydride, lithium aluminum hydride | Methanol or ether |
Substitution | Sodium hydride, potassium carbonate | DMF or acetonitrile |
The reactions can yield various derivatives:
The mechanism of action for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring engages in π–π interactions with aromatic amino acid residues. These interactions can modulate protein activity and lead to various biological effects.
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is typically presented as a solid at room temperature, with specific melting points depending on purity.
The compound exhibits properties typical of heterocycles:
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | C9H10N4 |
Molecular Weight | 174.20 g/mol |
Appearance | Solid (white to yellow) |
Solubility | Soluble in DMF, DMSO |
N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has diverse applications in scientific research:
This compound's unique structure and reactivity make it valuable for ongoing research in medicinal chemistry and materials science.
N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine (CAS 1247192-19-3, C₉H₁₀N₄, MW 174.20 g/mol) exemplifies the innovative hybridization of nitrogenous heterocycles in modern drug design. Characterized by the SMILES string c1ccc(cn1)NCc1ncc[nH]1
, this scaffold integrates a pyridine-3-amine pharmacophore linked via methylene to the 2-position of a 1H-imidazole ring. Its structural duality enables simultaneous engagement with diverse biological targets—particularly kinases and inflammatory pathway receptors—positioning it as a versatile template for oncology and immunology therapeutics [3]. The compound’s synthetic accessibility, evidenced by commercial availability as a "building block" for chemical biology , further accelerates lead optimization campaigns targeting protein interaction interfaces.
Imidazole-pyridine hybrids exploit complementary electronic and spatial properties to enhance target affinity:
Table 1: Target Affinities of Representative Imidazole-Pyridine Hybrids
Compound | Primary Target | IC₅₀/EC₅₀ (μM) | Biological Application |
---|---|---|---|
Tipifarnib [3] | Farnesyltransferase | 0.086 | Breast cancer, leukemia |
Nilotinib [3] | Bcr-Abl | 0.025 | Chronic myeloid leukemia |
Compound 1 [3] | EGFR | 1.21 | Breast/lung carcinoma |
N-(1H-Imidazol-2-ylmethyl)- | P2X7/JAK kinases* | Not reported | Immunomodulation, oncology |
*Predicted via pharmacophore similarity to known inhibitors [4] [5].
The therapeutic journey of imidazole derivatives illustrates a paradigm shift from cytotoxic agents to precision-targeted molecules:
Table 2: Milestones in Imidazole-Based Therapeutic Development
Era | Representative Drug | Mechanism of Action | Therapeutic Limitation |
---|---|---|---|
1960s–1980s | Dacarbazine | DNA alkylation | Broad cytotoxicity |
1990s–2000s | Fadrozole | Aromatase inhibition | Hormone-dependent efficacy only |
2010s–present | Quizartinib | FLT3 kinase inhibition | Resistance mutations |
Present–future | Hybrid scaffolds (e.g., N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine) | Multi-kinase/P2X7 modulation | Enhanced selectivity under development |
The fusion of imidazole and pyridine-3-amine transcends simple additive effects, conferring emergent physicochemical and target engagement properties:
The basic pyridine nitrogen (pKa ≈ 6.8) and imidazole (pKa ≈ 6.9–7.5) create a "protonation switch" enabling lysosomal accumulation in acidic tumor microenvironments [3].
Complementary Target Engagement:
P2X7 Antagonism: Triazole-pyridine antagonists (e.g., 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine) [4] demonstrate pyridine-3-amine’s critical role in receptor blockade—a pharmacophore directly mirrored in the title compound.
Synthetic Versatility:
Table 3: Predicted Binding Interactions of N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine
Target Class | Key Interactions | Role of Imidazole | Role of Pyridine-3-amine |
---|---|---|---|
JAK kinases [5] | H-bond donation to hinge region (Glu915, JAK2) | N-H⋯O=C (Glu915) | π-Stacking with Phe995 |
P2X7 receptor [4] | Salt bridge with Lys64; hydrophobic contact with Leu74 | Cation-π with Lys64 | H-bond acceptance via pyridine N |
EGFR [3] | Covalent bonding to Cys797 (if electrophile present) | Adjacent substituent enables warhead | Orientation toward solvent-exposed region |
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9